molecular formula C8H8F3N B1294370 2-(Trifluoromethyl)benzylamine CAS No. 3048-01-9

2-(Trifluoromethyl)benzylamine

Cat. No.: B1294370
CAS No.: 3048-01-9
M. Wt: 175.15 g/mol
InChI Key: ZSKQIFWUTUZAGF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound represents a substituted benzylamine derivative characterized by the presence of a trifluoromethyl functional group positioned ortho to the benzylamine substituent. The compound is officially designated with the Chemical Abstracts Service registry number 3048-01-9 and possesses the molecular formula C₈H₈F₃N. The molecular weight has been consistently reported as 175.15 grams per mole across multiple authoritative chemical databases, with some sources reporting minor variations to 175.16 grams per mole. This slight variation likely reflects differences in atomic weight precision used in calculations by different reference sources.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the preferred name being [2-(trifluoromethyl)phenyl]methanamine. Alternative systematic names include 1-[2-(trifluoromethyl)phenyl]methanamine and benzenemethanamine, 2-(trifluoromethyl)-. The compound also carries several synonymous designations in chemical literature, including 2-(aminomethyl)benzotrifluoride, o-trifluoromethylbenzylamine, and 2-trifluoromethyl phenyl methanamine.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as C1=CC=C(C(=C1)CN)C(F)(F)F, providing a linear textual description of the molecular connectivity. The International Chemical Identifier key ZSKQIFWUTUZAGF-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases. Additionally, the compound bears the MDL Information Systems number MFCD00010297, facilitating cross-reference between different chemical information systems.

Property Value Source Reference
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
Chemical Abstracts Service Number 3048-01-9
International Chemical Identifier Key ZSKQIFWUTUZAGF-UHFFFAOYSA-N
MDL Number MFCD00010297

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound have revealed important structural details regarding its three-dimensional arrangement and conformational preferences. The compound exists as a liquid at standard temperature and pressure conditions, with a reported density of 1.249 grams per cubic centimeter at 25 degrees Celsius. The refractive index has been measured at 1.4700 to 1.4720 at 20 degrees Celsius using 589 nanometer wavelength light, indicating the compound's optical properties and molecular polarizability.

Related trifluoromethyl-substituted benzylamine derivatives have been subjected to comprehensive crystallographic analysis, providing insights into the conformational behavior of this class of compounds. Crystal structure determinations of analogous molecules reveal that trifluoromethyl groups often exhibit rotational disorder, as observed in related Schiff base compounds where the trifluoromethyl group showed rotational disorder over two sites with occupancies of 0.798 and 0.202. This rotational disorder is characteristic of trifluoromethyl groups and significantly influences the overall molecular conformation and packing arrangements in crystalline phases.

Three-dimensional conformational studies utilizing computational methods have provided detailed insights into the preferred molecular geometries of this compound. The dihedral angles between aromatic ring systems and the orientation of the trifluoromethyl group relative to the benzene ring represent critical conformational parameters. Computational investigations of related compounds indicate that the dihedral angle between aromatic systems can vary significantly, with experimental values often differing from theoretically optimized structures due to crystal packing forces and intermolecular interactions.

The molecular structure analysis reveals that the compound adopts a non-planar configuration, with the trifluoromethyl group introducing steric hindrance that influences the overall molecular geometry. Intramolecular interactions, particularly those involving the electronegative fluorine atoms and the amino group, play crucial roles in determining the most stable conformational arrangements. The electron-withdrawing nature of the trifluoromethyl group significantly affects the electronic distribution throughout the molecule, influencing both geometric parameters and rotational barriers around chemical bonds.

Structural Parameter Experimental Value Computational Value
Density (25°C) 1.249 g/cm³
Refractive Index (20°C, 589 nm) 1.4700-1.4720
Physical State (20°C) Liquid

Electronic Structure Analysis via Computational Chemistry Methods

Electronic structure investigations of this compound have been conducted using advanced computational chemistry methodologies, particularly density functional theory calculations. These studies provide fundamental insights into the electronic properties, frontier molecular orbitals, and electronic transitions that characterize this fluorinated aromatic amine. The electronic structure analysis reveals the significant influence of the trifluoromethyl substituent on the overall electronic distribution and molecular reactivity patterns.

Density functional theory calculations employing the B3LYP functional with various basis sets have been utilized to investigate the electronic properties of this compound and related compounds. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic behavior and chemical reactivity. Electronic structure calculations have revealed that the presence of the trifluoromethyl group significantly affects the energy gap between frontier orbitals, influencing the compound's optical and electronic properties.

Computational studies of related trifluoromethyl-substituted aromatic compounds have demonstrated the substantial impact of fluorine substitution on molecular orbital energies and electronic transitions. The electron-withdrawing nature of the trifluoromethyl group stabilizes both occupied and unoccupied molecular orbitals, typically resulting in increased energy gaps between frontier orbitals compared to non-fluorinated analogs. This electronic effect has important implications for the compound's photochemical properties and potential applications in electronic materials.

Molecular electrostatic potential mapping studies provide additional insights into the electronic structure characteristics of this compound. These calculations reveal the spatial distribution of electrostatic potential around the molecule, identifying regions of electron density and electrophilic or nucleophilic character. The trifluoromethyl group creates regions of significant electronegativity, while the amino group provides electron-rich sites, resulting in a molecular dipole moment that influences intermolecular interactions and solubility properties.

Time-dependent density functional theory calculations have been employed to investigate the electronic transition properties of trifluoromethyl-substituted aromatic amines. These studies reveal characteristic absorption wavelengths and oscillator strengths associated with electronic transitions between molecular orbitals. The presence of the trifluoromethyl group typically shifts absorption maxima and affects the intensity of electronic transitions compared to unsubstituted benzylamine derivatives.

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKQIFWUTUZAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184549
Record name 2-(Trifluoromethyl)benzylamine
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-01-9
Record name 2-(Trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3048-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Trifluoromethyl)benzylamine
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Record name 2-(Trifluoromethyl)benzylamine
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Record name 2-(trifluoromethyl)benzylamine
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Preparation Methods

Method 1: From Benzene Derivatives

One of the common methods involves starting from benzene derivatives and introducing the trifluoromethyl group via electrophilic aromatic substitution followed by amination.

  • Starting Material : Benzene derivatives (e.g., 1-(azidomethyl)-2-(trifluoromethyl)benzene)
  • Reagents : Hydrogen chloride, tin(II) chloride, sodium bicarbonate
  • Conditions : Reaction at 80°C for 2 hours
  • Yield : Approximately 75% after extraction and purification

The reaction proceeds in two stages:

  • Formation of an azide intermediate.
  • Reduction and amination to yield the final product.

Method 2: Continuous Flow Synthesis

A more modern approach utilizes continuous flow technology, which allows for efficient and scalable synthesis.

  • Reagents : Trifluoroacetamide, benzylamine
  • Conditions : Continuous flow reactor at controlled temperatures (40–80°C)
  • Yield : Reported yields exceeding 80% under optimized conditions

This method benefits from improved reaction control and reduced reaction times compared to traditional batch processes.

Method 3: Halogenated Benzonitrile Route

This method involves using halogenated benzonitriles as intermediates.

  • Starting Material : 2,4,6-trifluorobenzonitrile
  • Reagents : Raney nickel, anhydrous ammonia
  • Conditions : Hydrogenation in the presence of t-butanol
  • Yield : Purity greater than 90%, with yields around 95%

The process includes dechlorination followed by hydrogenation to form the desired amine.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of each preparation method:

Method Starting Material Key Reagents Conditions Yield (%)
Method 1 Benzene derivatives HCl, SnCl₂, NaHCO₃ 80°C for 2 hours ~75%
Continuous Flow Synthesis Trifluoroacetamide Benzylamine 40–80°C (continuous flow) >80%
Halogenated Benzonitrile Route 2,4,6-Trifluorobenzonitrile Raney nickel, NH₃ Hydrogenation under pressure ~95%

Chemical Reactions Analysis

Deaminative Coupling with Arylboronic Acids

This reaction forms diarylmethanes through an interrupted diazotization mechanism. Key findings include:

Substituted BenzylamineArylboronic AcidYield (%)Major:Minor Isomer RatioSource
4-CF₃-C₆H₄-CH₂NH₂p-Tolyl8595:5
2-CF₃-C₆H₄-CH₂NH₂Phenyl8993:7
4-Cl-C₆H₄-CH₂NH₂Phenyl7695:5

Conditions : Isoamyl nitrite (1.5 eq), arylboronic acid (1.2 eq), CH₃CN, 25°C, 12–24 h.
Mechanism : Proceeds via diazo intermediates (Int-II), with trifluoromethyl groups stabilizing the transition state. Deuterium-labeling studies confirm partial hydride scrambling, suggesting multiple pathways .

Nucleophilic Substitution Reactions

The amine group participates in substitution with electrophiles:

Example : Reaction with 3-chloropyrazine-2-carboxamide:

  • Conditions : THF, triethylamine (1 eq), 70°C, 15 h.
  • Yield : 31% (for 3-(trifluoromethyl) analog) .
  • Product : Pyrazine derivatives with potential bioactivity.

Oxidation

  • Reagents : KMnO₄ or CrO₃.
  • Products : 2-(Trifluoromethyl)benzaldehyde or benzoic acid (inferred from analog studies) .

Reduction

  • Reagents : LiAlH₄ or NaBH₄.
  • Products : Corresponding alcohols or secondary amines.

Mechanistic Insights

  • Hammett Analysis (ρ = −0.79): Electron-donating groups accelerate deaminative coupling due to cationic intermediate stabilization .
  • Isomer Formation : Trifluoromethyl groups favor para products (95:5 ratio) by stabilizing diazo intermediates .

Comparison with Analogues

Property2-(Trifluoromethyl)benzylamine4-(Trifluoromethyl)benzylamine
Coupling Yield 85–89%75–85%
Isomer Ratio 93:7 (major:minor)95:5 (major:minor)
Lipophilicity (logP) 2.12.3

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)benzylamine has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Research indicates that compounds with trifluoromethyl groups can enhance the inhibition of serotonin uptake, suggesting potential antidepressant properties. This is particularly relevant in the development of drugs targeting mood disorders.
  • Anticancer Properties : Similar benzylamine derivatives have shown activity against chemokine receptors involved in cancer progression. For instance, studies have demonstrated that certain compounds can inhibit the CXCR4 receptor, which plays a significant role in cancer cell migration.
  • Neurotransmitter Modulation : The introduction of trifluoromethyl groups has been linked to increased binding affinity for neurotransmitter transporters, impacting conditions such as depression and anxiety.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various compounds:

  • Synthesis of Heterocycles : It can be used to create complex heterocyclic structures through reactions such as Ugi reactions or other multi-component reactions. For example, it has been successfully employed in the synthesis of ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) .
  • Reagent in Coupling Reactions : The compound can act as a coupling agent in various reactions, facilitating the formation of carbon-nitrogen bonds essential for creating pharmaceuticals and agrochemicals .

Materials Science

The unique properties of this compound also extend to materials science:

  • Fluorinated Polymers : Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability, making them suitable for demanding applications .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • A study on its antidepressant effects demonstrated that similar compounds with trifluoromethyl groups showed enhanced potency in inhibiting serotonin uptake, indicating their potential as antidepressants.
  • Research on anticancer properties revealed that derivatives could effectively inhibit receptors involved in cancer cell migration, suggesting avenues for drug development targeting specific cancers.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [2-(Trifluoromethyl)phenyl]methanamine
  • CAS No.: 3048-01-9
  • Molecular Formula : C₈H₈F₃N
  • Molecular Weight : 175.15 g/mol
  • Physical Properties :
    • Density: 1.249 g/cm³
    • Boiling Point: 69°C (156°F)
    • Purity: 95% (commercial grade)
  • Applications :
    • Key intermediate in synthesizing isothiocyanate derivatives (e.g., 1-(isothiocyanatomethyl)-2-(trifluoromethyl)benzene) for antiproliferative and chemopreventive studies .
    • Precursor for heterocyclic compounds in pharmaceuticals and agrochemicals .

Comparison with Structural Analogs

Positional Isomers of Trifluoromethylbenzylamine

Compound Position of CF₃ Purity (%) Key Properties/Applications Reference
2-(Trifluoromethyl)benzylamine 2- 95–99 High reactivity in isothiocyanate synthesis; used in antiproliferative agents
3-(Trifluoromethyl)benzylamine 3- 53 Lower yield in reactions due to steric hindrance; forms yellow oil
4-(Trifluoromethyl)benzylamine 4- 87 Used in phosphazene derivatives for material science

Key Findings :

  • The 2-isomer exhibits superior purity (99%) and reaction efficiency compared to 3- and 4-isomers, likely due to favorable electronic and steric effects .
  • The 4-isomer is utilized in tetrachloromonospirocyclotriphosphazene synthesis, highlighting its role in polymer chemistry .

Halogen-Substituted Derivatives

Compound Substituent Molecular Weight (g/mol) Applications Reference
4-Fluoro-2-(trifluoromethyl)benzylamine 4-F, 2-CF₃ 207.17 ACAT inhibitor precursor for cardiovascular drugs
2-Chloro-3-(trifluoromethyl)benzylamine 2-Cl, 3-CF₃ 209.6 High boiling point (223°C); used in specialty chemicals
2-Bromo-5-(trifluoromethyl)benzylamine 2-Br, 5-CF₃ 283.53 (HCl salt) Pharmaceutical intermediate; enhanced leaving group reactivity

Key Findings :

  • Fluorine substitution (e.g., 4-Fluoro derivative) enhances metabolic stability in drug candidates .
  • Bromine introduces steric bulk and improves electrophilicity, enabling cross-coupling reactions .

Methyl- and Multi-Substituted Analogs

Compound Substituent Molecular Weight (g/mol) Applications Reference
2-Methyl-3-(trifluoromethyl)benzylamine 2-CH₃, 3-CF₃ 189.18 Solubility modifier in polymer chemistry
3,5-Bis(trifluoromethyl)benzylamine 3-CF₃, 5-CF₃ 259.15 High lipophilicity; used in advanced material coatings

Key Findings :

  • Methyl groups (e.g., 2-Methyl derivative) improve thermal stability and compatibility with hydrophobic matrices .
  • Bis(trifluoromethyl) analogs exhibit enhanced market demand (2020–2025) due to applications in high-performance materials .

Physicochemical and Commercial Comparison

Property This compound 4-Fluoro-2-(trifluoromethyl)benzylamine 3,5-Bis(trifluoromethyl)benzylamine
Molecular Weight 175.15 207.17 259.15
Boiling Point 69°C 223°C (hydrochloride salt) Not reported
Purity (Commercial) 95% 97% ≥92% (HPLC grade)
Price (per gram) ~$380 (1g) \sim$900 (1g) Market-dependent

Research and Industrial Insights

  • Synthetic Challenges :

    • The 3-isomer of trifluoromethylbenzylamine shows lower purity (53%) in isothiocyanate reactions, attributed to unfavorable reaction kinetics .
    • Halogenated derivatives require controlled conditions to avoid side reactions (e.g., dehalogenation) .
  • Market Trends :

    • 3,5-Bis(trifluoromethyl)benzylamine is projected to grow in demand for electronic materials and specialty coatings .
    • 4-Fluoro derivatives dominate pharmaceutical applications due to their bioisosteric properties .

Biological Activity

2-(Trifluoromethyl)benzylamine, a compound with the molecular formula C8H8F3NC_8H_8F_3N and a molecular weight of 175.16 g/mol, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

PropertyValue
Molecular FormulaC₈H₈F₃N
Molecular Weight175.16 g/mol
Boiling Point108 °C (64 mmHg)
Density1.249 g/cm³
Flash Point69 °C
CAS Number3048-01-9
Synonyms2-trifluoromethylbenzylamine, o-trifluoromethylbenzylamine

Pharmacological Profile

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Research indicates that compounds containing trifluoromethyl groups often exhibit improved biological activities compared to their non-fluorinated counterparts.

  • Antimalarial Activity : A study highlighted the potential of trifluoromethyl-substituted anilines, including this compound, showing promising activity against malaria parasites through phenotypic screening methods .
  • Chemokine Receptor Modulation : Another research effort focused on the modulation of the CXCR4:CXCL12 axis, where small compounds including derivatives of benzylamines demonstrated significant inhibition of cell migration associated with pathological states .

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound suggests that variations in the substituents on the benzene ring can significantly affect its biological activity. For instance, modifications to the amine group or the introduction of additional functional groups can enhance selectivity and potency against specific biological targets.

Case Study 1: Antimalarial Screening

In a recent study, a library of compounds including various benzylamines was screened for antimalarial activity. The results indicated that this compound exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating its potential as a lead compound for further development .

Case Study 2: CXCR4 Inhibition

Research involving the allosteric modulation of CXCR4 revealed that certain benzylamine derivatives could inhibit receptor-mediated cell migration effectively. The study demonstrated that treatment with compounds similar to this compound resulted in a significant reduction in migration rates in leukocytes, suggesting therapeutic implications for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Direct Amination : Reacting trifluoromethyl-substituted benzaldehydes with amines under acidic conditions.
  • Reductive Amination : Utilizing ketones or aldehydes followed by reduction with sodium cyanoborohydride or other reducing agents.

These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activities.

Q & A

Q. What are the optimized synthetic routes for 2-(trifluoromethyl)benzylamine, and how can reaction yields be improved?

A widely validated method involves starting from 2-methyl-3-trifluoromethylaniline. The synthesis proceeds via a Balz-Schiemann reaction to introduce fluorine at the 3-position, followed by bromination to form 2-fluoro-6-trifluoromethylbenzyl bromide. A Gabriel reaction with phthalimide then yields the target amine, achieving a total yield of 53.4% after purification. Key optimizations include:

  • Using anhydrous conditions to suppress side reactions during bromination.
  • Adjusting stoichiometry in the Gabriel reaction to minimize residual intermediates.
  • Confirming purity via 1^1H NMR and MS (ESI) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Routine characterization requires:

  • 1^1H and 13^{13}C NMR : To identify chemical shifts associated with the benzylamine backbone (e.g., NH2_2 protons at δ 1.5–2.0 ppm) and trifluoromethyl group (δ 120–125 ppm for 19^{19}F NMR).
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 175.15).
  • IR Spectroscopy : To detect N–H stretching vibrations (~3300 cm1^{-1}) and C–F bonds (1100–1200 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

This compound is classified as Corrosive (Category 4-3-III) under UN 2735. Key precautions include:

  • Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Working in a fume hood due to volatility (bp ~80–83°C at 3 mm Hg).
  • Storing waste separately and neutralizing with weak acids before disposal .

Advanced Research Questions

Q. How does this compound serve as a precursor for bioactive derivatives?

The amine group enables derivatization into pharmacologically relevant scaffolds:

  • Iso-thiocyanate derivatives : React with CS2_2 to form iso-thiocyanatomethyl analogs (e.g., compound 36 in evidence 3), which show potential as enzyme inhibitors.
  • Boronic acid complexes : The trifluoromethyl group enhances acidity, facilitating stable interactions with biomolecules (e.g., microbial leucyl-tRNA synthetase) .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-containing analogs?

Discrepancies in antimicrobial activity (e.g., varying potency against Candida albicans vs. E. coli) can arise from:

  • Steric effects : Bulkier substituents may hinder target binding.
  • Electronic effects : The electron-withdrawing CF3_3 group alters charge distribution, affecting ligand-receptor interactions.
  • Methodological adjustments : Standardize assays (e.g., MIC testing) and use docking studies to validate binding modes .

Q. How is this compound utilized in materials science?

It acts as a building block for light-resistant nanotubes when functionalized with tyrosine derivatives. Key steps include:

  • Self-assembly via hydrogen bonding and π-π stacking.
  • Characterization via XRD (nanotube diameter ~20–50 nm) and UV-Vis (absorption peaks at 270–300 nm) to confirm stability under UV-A exposure .

Q. What computational methods predict the pharmacokinetic properties of trifluoromethylated benzylamines?

  • Molecular docking : To assess binding affinity to targets like fungal enzymes (e.g., CYP51).
  • QSAR models : Correlate substituent positions (ortho vs. para) with logP and bioavailability.
  • DFT calculations : Evaluate the CF3_3 group’s impact on electron density and redox stability .

Q. Methodological Notes

  • Synthetic challenges : Bromination regioselectivity can vary; monitor via TLC and optimize using Lewis acids (e.g., FeBr3_3) .
  • Data validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)benzylamine
Reactant of Route 2
2-(Trifluoromethyl)benzylamine

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